tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an N-methylcyclopropanesulfonamido-methyl substituent at the 4-position of the piperidine ring.
Properties
IUPAC Name |
tert-butyl 4-[[cyclopropylsulfonyl(methyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4S/c1-15(2,3)21-14(18)17-9-7-12(8-10-17)11-16(4)22(19,20)13-5-6-13/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDJKJFRAJNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)S(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol reacts with di-tert-butyl dicarbonate in dichloromethane under basic conditions (e.g., triethylamine) to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Quantitative conversion is achieved at 0–25°C over 2–4 hours.
Mesylation of the Hydroxymethyl Group
The hydroxyl group is activated via methanesulfonyl chloride in dichloromethane with N,N-diisopropylethylamine (DIPEA) as the base. The reaction proceeds at 0°C for 1 hour, yielding the mesylate intermediate in >95% purity.
Nucleophilic Substitution with N-Methylcyclopropanesulfonamide
The mesylate undergoes displacement by N-methylcyclopropanesulfonamide under basic conditions. Key variables include the base, solvent, temperature, and stoichiometry.
Base Selection
Potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 100–105°C for 24 hours achieves 95% yield in analogous reactions. Alternatively, cesium fluoride in dimethylacetamide (DMA) at 85°C with incremental reagent additions attains 60% yield.
Solvent Screening
Polar aprotic solvents (NMP, DMA) outperform ethanol-water mixtures (84% yield). NMP enhances nucleophilicity due to high polarity, while ethanol-water systems require prolonged reflux (16.5 hours).
Stoichiometry and Temperature
A 1:1.7 molar ratio of mesylate to sulfonamide ensures complete conversion. Elevated temperatures (85–105°C) accelerate the SN2 mechanism but risk decomposition beyond 12 hours.
Representative Procedure
To a solution of tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate (1.0 equiv) in NMP, add N-methylcyclopropanesulfonamide (1.7 equiv) and potassium carbonate (2.5 equiv). Heat at 100°C for 24 hours under nitrogen. Quench with water, extract with ethyl acetate, and purify via silica chromatography (hexane/ethyl acetate) to isolate the product.
Alternative Pathways and Mechanistic Insights
Radical-Mediated Approaches
Copper-catalyzed radical cascade cyclization, as demonstrated for analogous iodopiperidine derivatives, offers a complementary route. However, this method requires tert-butyl 4-iodopiperidine-1-carboxylate and UV irradiation, yielding 88% under optimized conditions.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:1) removes unreacted sulfonamide and mesylate. Final purity (>99%) is confirmed via HPLC.
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 1.42 (s, 9H, Boc), 2.85 (s, 3H, N-CH3), 3.20–3.40 (m, 4H, piperidine), 4.10 (d, 2H, CH2SO2), 1.50–1.70 (m, cyclopropane).
Challenges and Mitigation Strategies
Competing Elimination
Prolonged heating in polar solvents may induce β-elimination, forming piperidinyl acrylate. Lowering the temperature to 80°C and using cesium fluoride minimizes this side reaction.
Sulfonamide Deprotonation
Weak bases (e.g., K2CO3) necessitate excess sulfonamide (2.0 equiv), whereas stronger bases (CsF) enable stoichiometric use but require anhydrous conditions.
Industrial-Scale Adaptations
Batch processes in NMP achieve kilogram-scale production with 85–90% yield. Continuous flow systems are under investigation to reduce reaction times and improve heat management.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : For oxidation reactions, reagents like hydrogen peroxide or chromium(VI) compounds may be used. Reduction reactions might involve hydrogen gas and a suitable catalyst, while substitution reactions could be facilitated by nucleophiles in the presence of a base.
Major Products Formed: : The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: : Potential medicinal applications include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific biological pathways.
Industry: : In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Piperidine Derivatives
Key Differences :
- Synthesis : The analogs in were synthesized via photoredox-catalyzed radical addition, whereas the target compound may require sulfonamide coupling steps (e.g., sulfonyl chloride + amine), as seen in PROTAC-related compounds .
Sulfonamide-Containing Piperidine Derivatives
Key Differences :
- Complexity : The PROTAC-related compound () has a bis-sulfonamide structure with aromatic and cyclic alkyl groups, likely improving protein-binding avidity but increasing molecular weight and synthetic complexity. The target compound’s cyclopropane-sulfonamide hybrid balances steric bulk and simplicity.
Piperidine Carboxylates with Heterocyclic Substituents
Key Differences :
- Biological Relevance : Indazole-pyrazole derivatives () are tailored for kinase or receptor inhibition, whereas the target compound’s cyclopropane sulfonamide may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).
- Synthetic Accessibility : Linear alkyl chains () are simpler to introduce than cyclopropane-sulfonamide groups, which may require multi-step functionalization.
Physicochemical and Pharmacokinetic Comparisons
- Solubility : Sulfonamide-containing compounds (e.g., ) typically exhibit moderate aqueous solubility due to hydrogen-bonding capacity. The target compound’s cyclopropane may enhance lipophilicity compared to purely polar substituents.
- Molecular Weight : The target compound (~358.5 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol), unlike the PROTAC-related derivative (~596.7 g/mol) .
Biological Activity
Tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₂O₄S
- Molecular Weight : 294.34 g/mol
- CAS Number : 161975-39-9
The compound functions primarily as a kinase inhibitor, with a specific focus on inhibiting the ERK5 signaling pathway. The inhibition of this pathway has implications in various cellular processes, including proliferation and differentiation.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on ERK5 kinase activity. In cellular assays, it demonstrated:
- IC50 Values : Ranging from 77 ± 4 nM in HeLa cells, indicating potent inhibition of ERK5 autophosphorylation .
- Cell Proliferation : At concentrations above 10 μM, the compound showed antiproliferative effects, although these effects were not solely attributed to ERK5 inhibition .
Pharmacokinetics
The pharmacokinetic profile was assessed in mouse models:
- Clearance (Cl) : 14 mL/min/kg
- Volume of Distribution (Vd) : 0.6 L/kg
- Half-life (t1/2) : 80 minutes
- Oral Bioavailability (F) : 42% .
Study on ERK5 Inhibition
A pivotal study focused on the structure-activity relationship (SAR) of various derivatives of the compound. It revealed that modifications to the piperidine ring and sulfonamide group could enhance potency and selectivity against ERK5. Notably, a derivative exhibited a six-fold increase in potency compared to its parent compound .
Antiproliferative Activity
In another investigation, the compound's effects on cellular proliferation were analyzed over a 72-hour period. The results indicated that while the compound inhibited ERK5, the antiproliferative activity was likely mediated through additional pathways, suggesting a multifaceted mechanism of action .
Comparative Analysis
| Compound | IC50 (nM) | Clearance (mL/min/kg) | Oral Bioavailability (%) |
|---|---|---|---|
| This compound | 77 ± 4 | 14 | 42 |
| Other Kinase Inhibitors | Varies | Varies | Varies |
Q & A
Basic Question: What are the recommended synthetic routes for preparing tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate, and how are key intermediates optimized?
Answer:
The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:
Formation of the piperidine core : Start with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
Sulfonamide coupling : React with N-methylcyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide linkage.
Purification : Use silica gel column chromatography for isolation, with solvent systems such as ethyl acetate/hexane .
Optimization considerations :
- Temperature control (0–25°C) during coupling to minimize side reactions.
- Monitoring reaction progress via TLC or LC-MS to ensure complete conversion .
Advanced Question: How can conflicting NMR data for structurally similar piperidine derivatives guide the characterization of this compound?
Answer:
Conflicts in NMR data often arise from conformational flexibility or solvent effects. For this compound:
- Piperidine ring protons : Compare chemical shifts (δ 1.2–3.5 ppm) with tert-butyl 4-(methylthio)piperidine-1-carboxylate (δ 1.4–3.2 ppm) . Discrepancies may indicate steric effects from the sulfonamido group.
- Cyclopropane protons : Expect sharp singlets near δ 0.8–1.2 ppm; deviations could signal ring strain or electronic interactions .
Resolution strategies : - Use 2D NMR (e.g., HSQC, COSY) to assign overlapping signals.
- Compare with computational models (DFT) to validate assignments .
Basic Question: What analytical techniques are critical for confirming the purity and identity of this compound?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z = calculated molecular weight (C₁₆H₂₉N₃O₄S: ~359.18) .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Question: How does the stability of this compound under acidic/basic conditions influence its handling and storage?
Answer:
- Acidic conditions : The tert-butyl ester is prone to hydrolysis (e.g., in HCl/THF), forming piperidine-1-carboxylic acid derivatives. Monitor pH during reactions .
- Basic conditions : The sulfonamide group is stable, but prolonged exposure to strong bases (e.g., NaOH) may degrade the cyclopropane ring .
Storage recommendations : - Store at –20°C under inert gas (argon) to prevent oxidation.
- Avoid moisture; use desiccants in storage containers .
Advanced Question: What strategies resolve low yields in the final coupling step of this compound’s synthesis?
Answer:
Low yields may result from:
- Poor nucleophilicity of the amine : Activate the amine by using Hünig’s base (DIPEA) or pre-forming the sulfonamide with CDI .
- Steric hindrance : Switch to a polar aprotic solvent (DMF) to enhance solubility .
Troubleshooting : - Optimize stoichiometry (1.2 equivalents of sulfonyl chloride).
- Conduct kinetic studies to identify rate-limiting steps .
Basic Question: What biological screening approaches are suitable for evaluating this compound’s potential as a kinase inhibitor?
Answer:
- In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays (e.g., against JAK2 or PI3K isoforms) .
- Binding affinity : Perform surface plasmon resonance (SPR) to measure dissociation constants (KD) .
- Cellular activity : Test in HEK293 cells transfected with target kinases; monitor phosphorylation via Western blot .
Advanced Question: How do electronic effects of the cyclopropane and sulfonamido groups impact the compound’s reactivity in cross-coupling reactions?
Answer:
- Cyclopropane : Electron-withdrawing effects increase ring strain, making it susceptible to ring-opening in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Sulfonamido group : Directs electrophilic substitution to the para position of the piperidine ring. Use protecting groups (e.g., Boc) during functionalization .
Experimental validation : - Perform Hammett analysis to quantify electronic contributions .
- Compare reaction outcomes with tert-butyl 4-(methylsulfonyl)piperidine derivatives .
Basic Question: What safety precautions are required when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Toxicity : Limited data available; treat as a potential irritant (H315, H319) .
Advanced Question: How can computational chemistry predict the metabolic pathways of this compound in preclinical studies?
Answer:
- In silico tools : Use Schrödinger’s ADMET Predictor or StarDrop to identify likely Phase I/II metabolism sites (e.g., sulfonamide hydrolysis or piperidine oxidation) .
- Docking studies : Map interactions with CYP450 isoforms (e.g., CYP3A4) to predict enzyme inhibition .
Validation : Compare predictions with in vitro microsomal stability assays .
Advanced Question: What mechanistic insights explain contradictory results in the compound’s solubility across different solvent systems?
Answer:
Contradictions arise from:
- Hydrogen bonding : The sulfonamido group enhances solubility in polar solvents (DMSO) but reduces it in non-polar solvents (hexane) .
- Cyclopropane hydrophobicity : Dominates in aqueous buffers, leading to low solubility (<1 mg/mL in PBS). Use co-solvents (e.g., 10% DMSO) for in vitro assays .
Quantitative analysis : - Measure logP via shake-flask method (predicted logP ≈ 2.5) .
- Perform Hansen solubility parameter calculations to optimize formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
